

Function of 8-Methyldecanoic Acid in Cellular Processes: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **8-Methyldecanoic acid**

Cat. No.: **B1211911**

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Audience: Researchers, scientists, and drug development professionals.

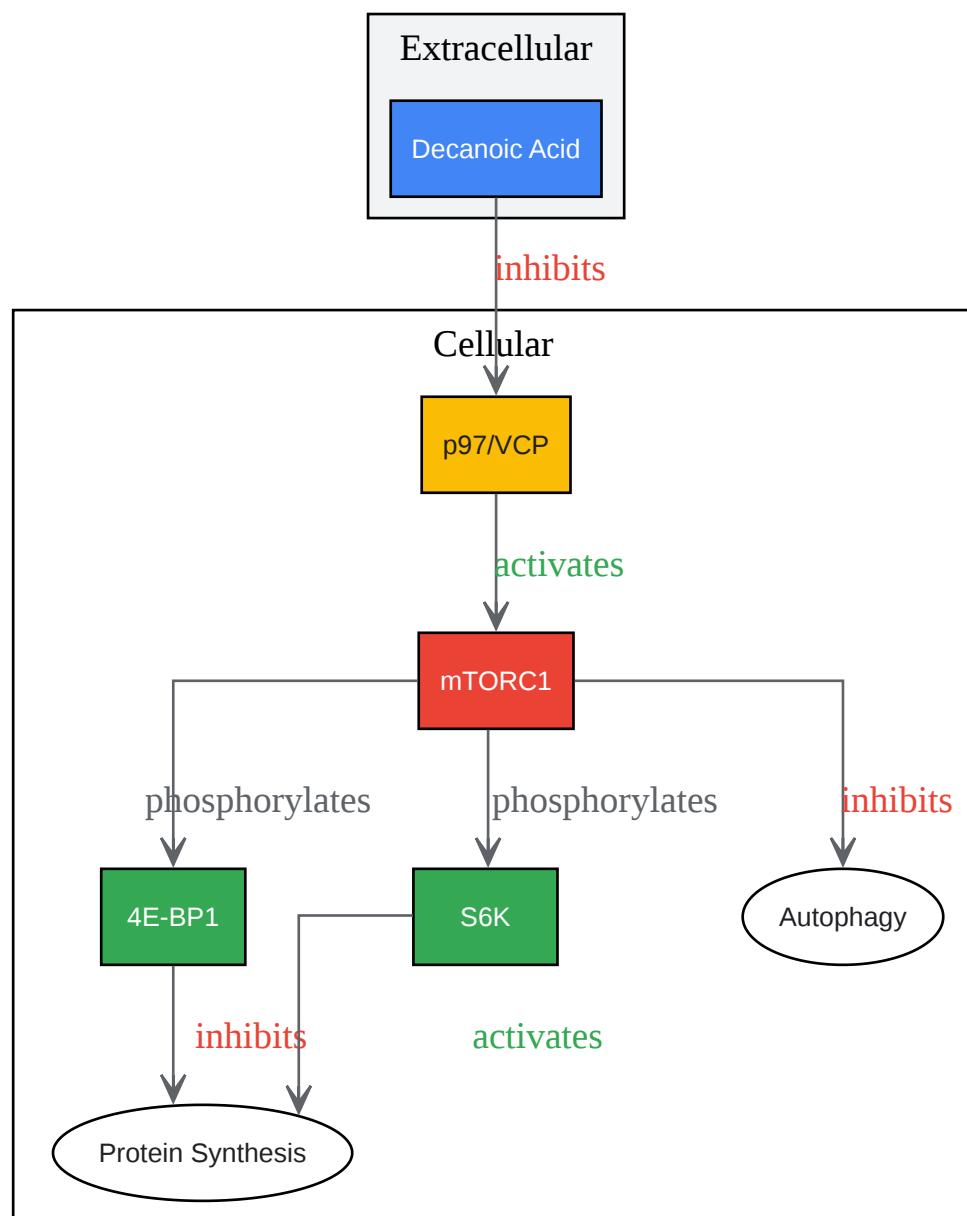
Disclaimer: As of late 2025, publicly available research literature contains limited direct information on the specific functions of **8-methyldecanoic acid** in cellular processes. The majority of existing studies focus on structurally similar medium-chain fatty acids (MCFAs). This guide provides a comprehensive overview of the cellular functions of two closely related and well-studied molecules: decanoic acid and 8-methyl nonanoic acid. While these compounds share structural similarities with **8-methyldecanoic acid**, it is crucial to note that their biological activities may not be identical. The information presented herein should be considered as a guide to potential areas of investigation for **8-methyldecanoic acid**, rather than a direct representation of its function.

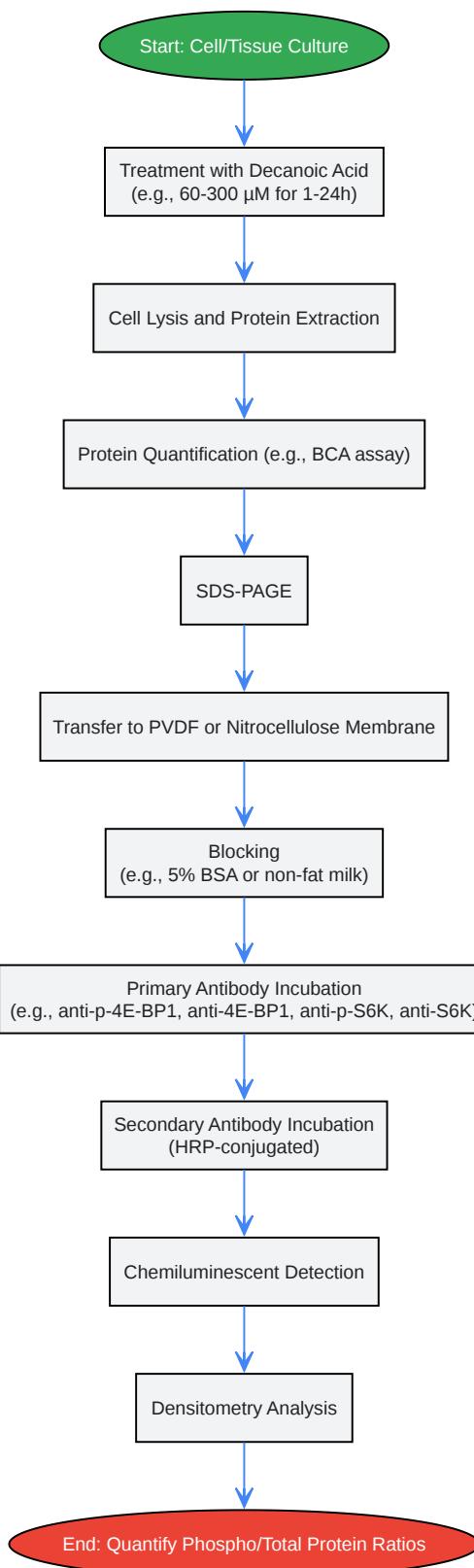
Decanoic Acid: A Modulator of mTORC1 Signaling

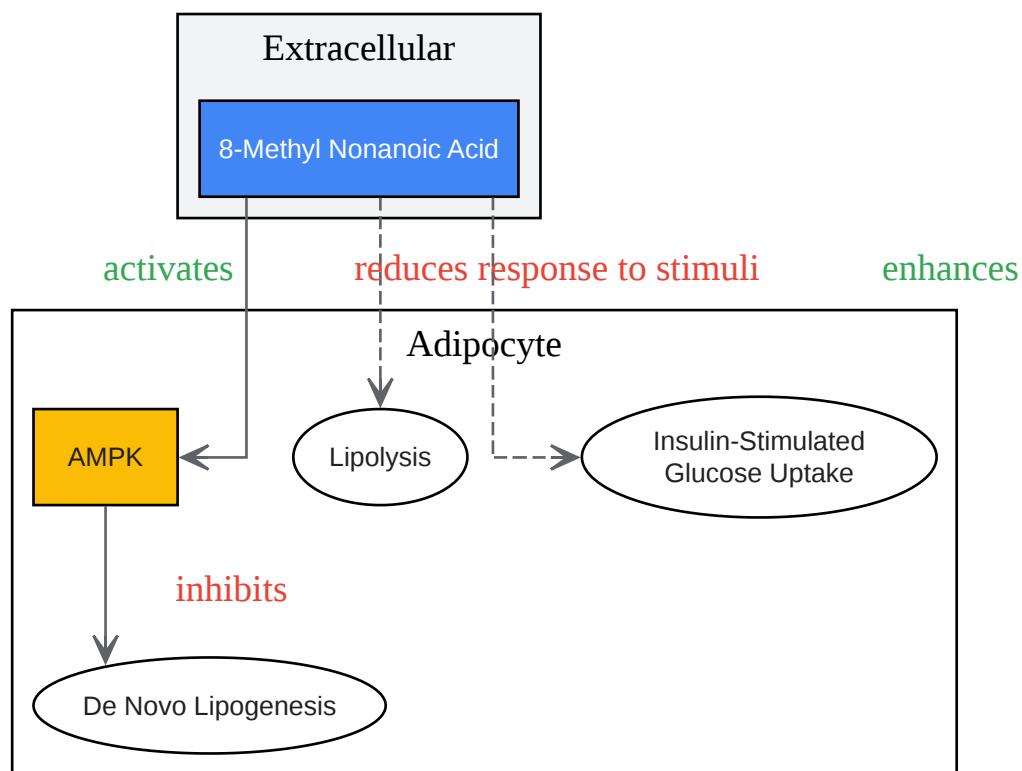
Decanoic acid, a ten-carbon saturated fatty acid, has been identified as a significant inhibitor of the mechanistic target of rapamycin complex 1 (mTORC1) signaling pathway.^{[1][2][3][4]} This inhibition is notably independent of glucose and insulin levels, suggesting a distinct mechanism from classical ketogenic diet-induced mTORC1 modulation.^{[1][3][4]} The mTORC1 pathway is a central regulator of cell growth, proliferation, and autophagy, and its hyperactivation is implicated in various diseases, including cancer and epilepsy.^{[1][4]}

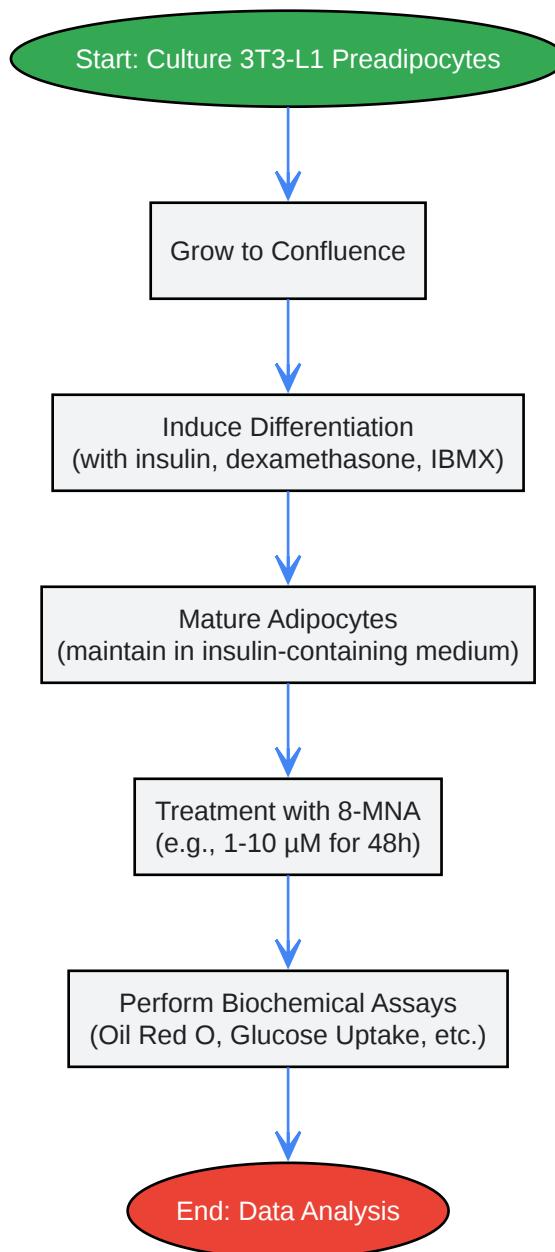
Signaling Pathway

Decanoic acid's inhibitory effect on mTORC1 is mediated through a mechanism involving the inhibition of the AAA ATPase p97 (also known as VCP).[3][4] This action is dependent on a ubiquitin regulatory X domain-containing protein.[3][4] The inhibition of p97 leads to a downstream reduction in the phosphorylation of key mTORC1 substrates, such as 4E-binding protein 1 (4E-BP1) and p70 S6 kinase (S6K).[1] This ultimately results in the suppression of protein synthesis and the induction of autophagy.[5]









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